molecular formula C24H34N4 B307115 N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide

N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide

Cat. No. B307115
M. Wt: 378.6 g/mol
InChI Key: FMGGNWIDZMOMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide, also known as DBED, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DBED is a symmetrical molecule that belongs to the class of ethanediimidamides and is commonly used as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is not well understood, but it is believed to involve the formation of coordination bonds with metal ions, which can then interact with biological molecules to produce the observed effects.
Biochemical and Physiological Effects:
N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been shown to have various biochemical and physiological effects in different systems. In plant systems, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been shown to promote plant growth and increase crop yield. In animal systems, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been shown to have antioxidant and anti-inflammatory effects, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide in lab experiments is its stability and ease of synthesis. However, one limitation of using N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is its potential toxicity, which needs to be carefully evaluated before using it in biological systems.

Future Directions

There are several future directions for research on N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative diseases. Another potential direction is to explore its potential as a plant growth regulator for sustainable agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide and its potential interactions with biological molecules.
In conclusion, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability, ease of synthesis, and potential therapeutic and agricultural applications make it an attractive molecule for future research.

Synthesis Methods

The synthesis of N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide is a multistep process that involves the reaction of 4-methylbenzaldehyde with sec-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to afford the corresponding amine, which is further reacted with 4-methylbenzaldehyde to form the final product, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide.

Scientific Research Applications

N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been extensively studied for its potential applications in various fields of science. In material science, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. In agriculture, N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide has been used as a plant growth regulator due to its ability to promote plant growth and increase crop yield.

properties

Product Name

N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide

Molecular Formula

C24H34N4

Molecular Weight

378.6 g/mol

IUPAC Name

1-N//',2-N//'-di(butan-2-yl)-1-N,2-N-bis(4-methylphenyl)ethanediimidamide

InChI

InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28)

InChI Key

FMGGNWIDZMOMJX-UHFFFAOYSA-N

SMILES

CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C

Canonical SMILES

CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C

Origin of Product

United States

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